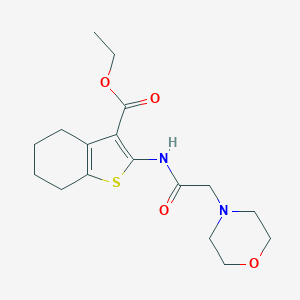

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2-morpholinoacetamido)-, ethyl ester

Description

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2-morpholinoacetamido)-, ethyl ester is a tetrahydrobenzo[b]thiophene derivative characterized by a morpholinoacetamido substituent at the 2-position and an ethyl ester group at the 3-position. This scaffold is synthetically versatile, enabling modifications that influence biological activity, solubility, and pharmacokinetics.

Properties

IUPAC Name |

ethyl 2-[(2-morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S/c1-2-23-17(21)15-12-5-3-4-6-13(12)24-16(15)18-14(20)11-19-7-9-22-10-8-19/h2-11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZCSURQWKGTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211395 | |

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2-morpholinoacetamido)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62349-05-7 | |

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2-morpholinoacetamido)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062349057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2-morpholinoacetamido)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzo(b)thiophene derivatives have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and analgesic properties. This article focuses on the compound Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2-morpholinoacetamido)-, ethyl ester , exploring its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of benzo(b)thiophene derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through the reaction of benzo(b)thiophene-3-carboxylic acid with morpholinoacetamide under controlled conditions. The structure is confirmed using spectroscopic techniques such as NMR and IR spectroscopy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo(b)thiophene derivatives. For instance, a derivative of benzo(b)thiophene was shown to inhibit the proliferation and migration of MDA-MB-231 breast cancer cells significantly. This effect was attributed to the compound's ability to interfere with the RhoA/ROCK signaling pathway, which is crucial for cell motility and invasion . The compound demonstrated a significant reduction in myosin light chain phosphorylation and stress fiber formation in treated cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A related study reported that various benzo(b)thiophene derivatives exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus. The minimal inhibitory concentration (MIC) for one derivative was found to be as low as 4 µg/mL against multiple strains of S. aureus, indicating strong antimicrobial efficacy .

Analgesic Activity

In addition to its anticancer and antimicrobial properties, derivatives of benzo(b)thiophene have been tested for analgesic effects. One study utilized the "hot plate" method on mice to evaluate pain relief capabilities. The findings suggested that certain derivatives possess analgesic effects that surpass those of standard analgesics like metamizole .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzo(b)thiophene derivatives. Modifications at various positions on the benzo(b)thiophene core can lead to enhanced potency or selectivity for specific biological targets. For example:

- RhoA/ROCK Pathway Inhibition : Compounds with specific functional groups at the C-3 and C-5 positions showed improved anti-proliferative effects.

- Hydrophobicity : The hydrophobic nature of these compounds plays a significant role in their biological activity, influencing their interaction with cellular membranes and target proteins .

Case Studies

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Compound BTA has been investigated for its potential as an anticancer agent. Research indicates that derivatives of benzo[b]thiophene exhibit significant inhibitory activity against various cancer cell lines. A notable study demonstrated that compounds similar to BTA inhibited the FLT3 tyrosine kinase, which is often mutated in acute myeloid leukemia (AML). The IC50 values for these compounds suggest potent activity against the proliferation of AML cells .

| Compound | IC50 (µM) | Target |

|---|---|---|

| BTA | 0.027 | FLT3 |

| Similar Compound | 0.41 | MV4-11 Cells |

2. Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of BTA. Studies have shown that compounds containing the benzo[b]thiophene structure can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

Material Science Applications

1. Organic Electronics

BTA and its derivatives have been explored for use in organic electronic materials due to their unique electronic properties. The presence of sulfur in the thiophene ring contributes to enhanced charge mobility, making these compounds suitable for applications in organic semiconductors and photovoltaic devices .

2. Polymer Chemistry

The incorporation of BTA into polymer matrices has been studied for creating advanced materials with improved thermal stability and mechanical properties. Research indicates that polymers modified with benzo[b]thiophene derivatives exhibit enhanced performance in various applications, including coatings and composites .

Case Studies

Case Study 1: Anticancer Research

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of benzo[b]thiophene derivatives and evaluated their activity against FLT3. The study highlighted that specific modifications to the structure significantly enhanced inhibitory potency against cancer cell proliferation .

Case Study 2: Organic Photovoltaics

A research article explored the use of BTA in organic photovoltaic cells, demonstrating that devices incorporating this compound showed improved efficiency compared to traditional materials. The findings suggest that BTA could play a crucial role in the development of next-generation solar cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications at the 2-Position

Substitutions with Heterocyclic Groups

- Ethyl-6-phenyl-2-(2-(4-(pyridin-2-yl)piperazin-1-yl)acetamido) derivative (5b): Exhibits a pyridine-piperazine moiety instead of morpholine. Higher yield (70%) compared to morpholino derivatives, with distinct IR peaks at 1724 cm⁻¹ (C=O) and 1597 cm⁻¹ (C=N) . Biological Activity: Demonstrated moderate kinase inhibition in docking studies .

- Ethyl 2-(4-benzoylbenzamido) derivative (CAS 313662-32-7): Incorporates a benzoylbenzamido group, increasing molecular weight (433.52 g/mol vs. ~378 g/mol for the target compound).

Electron-Withdrawing and Electron-Donating Groups

- Compound S8 (ethyl-2-(p-bromobenzylideneamino) derivative): Features a p-Br substituent on the benzylideneamino group. Anticancer Activity: IC₅₀ of 10⁻⁴ M against A-549 lung cancer cells, outperforming adriamycin due to electron-withdrawing effects stabilizing ligand-receptor interactions . SAR Insight: Halogens enhance cytotoxicity by modulating electron density .

- Methyl 2-(propionylamino) derivative (CAS 328024-06-2): Replaces morpholine with a propionyl group, reducing molecular weight (267.34 g/mol). Lower predicted boiling point (492.9°C) and pKa (14.29) compared to morpholino analogues, suggesting altered solubility .

Structure-Activity Relationship (SAR) Trends

Morpholine vs. Piperazine: Piperazine-pyridine derivatives (e.g., 5b) show higher synthetic yields but reduced metabolic stability compared to morpholino groups .

Electron-Withdrawing Groups : Halogens (Br, Cl) enhance anticancer activity by increasing electrophilicity .

Aromatic vs. Aliphatic Substituents : Benzoyl groups improve DNA binding, while aliphatic chains (e.g., propionyl) reduce molecular complexity and toxicity .

Preparation Methods

Acylation of the 2-Amino Intermediate

The 2-amino group of the Gewald product undergoes acylation with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane. Triethylamine is added to scavenge HCl, facilitating the formation of 2-(chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester. This step is critical for introducing the reactive chloroacetamide moiety, which serves as a precursor for further substitution.

Nucleophilic Substitution with Morpholine

The chloroacetamido intermediate is treated with morpholine in ethanol under reflux conditions (6–8 hours), resulting in nucleophilic displacement of the chloride by morpholine’s secondary amine. This step generates the target 2-(2-morpholinoacetamido) substituent with reported yields of 70–85%. The reaction’s efficiency hinges on the polar aprotic solvent’s ability to stabilize the transition state and the excess morpholine (2–3 equivalents) to drive completion.

Esterification at Position 3

The ethyl ester at position 3 is introduced during the Gewald reaction via the use of ethyl cyanoacetate as a starting material. Alternative esterification strategies, such as post-synthesis alcoholysis of a carboxylic acid intermediate, are less common due to the Gewald reaction’s inherent efficiency. Palladium-catalyzed alkoxycarbonylation methods, though effective for arylthiophenes, are unnecessary here given the direct incorporation of the ester group during cyclocondensation.

Optimization and Catalytic Approaches

Recent advances in palladium-catalyzed carbonylation offer potential pathways for streamlining synthesis. For instance, PdI₂/KI systems in ionic liquids (e.g., BmimBF₄) enable recyclable catalytic cycles for alkoxycarbonylation, albeit primarily applied to non-tetrahydro benzothiophenes. Adapting these conditions to tetrahydro derivatives may require modifying substrate electronics and reaction temperatures.

Solvent effects significantly impact yields:

-

Ethanol maximizes substitution efficiency during morpholine reactions.

-

DMF or acetonitrile enhances acylation rates but may complicate purification.

Characterization and Analytical Data

Key spectroscopic data for intermediates and the target compound include:

Q & A

Q. How can researchers optimize the synthesis of benzo(b)thiophene derivatives, including the target compound, to improve yield and purity?

Methodological Answer:

- Stepwise functionalization : Start with the methyl ester precursor (e.g., 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester) and introduce substituents via nucleophilic acyl substitution. For morpholinoacetamido groups, activate the carboxylic acid using coupling agents like EDC/HOBt, followed by reaction with 2-morpholinoethylamine .

- Solvent selection : Use ethanol or THF for solubility control, and monitor intermediates via TLC or HPLC to minimize side products.

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to isolate high-purity products (>95%) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Use - and -NMR to confirm the presence of the tetrahydrobenzo[b]thiophene core, morpholinoacetamido side chain, and ester group. Key signals include δ ~1.3 ppm (ester CH), δ ~3.5–4.2 ppm (morpholine protons), and aromatic protons in the benzo[b]thiophene ring .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can verify the molecular ion ([M+H] for CHNOS, expected m/z ~389.14) and fragmentation patterns.

- Elemental analysis : Confirm C, H, N, S percentages to validate purity .

Q. How should acute toxicity be evaluated for this compound in preclinical studies?

Methodological Answer:

- Rodent models : Administer intraperitoneal doses (e.g., 0.5–1.5 g/kg) to mice, monitoring behavioral changes (motor activity assays) and respiratory depression over 24–72 hours .

- Endpoint analysis : Record LD values and histopathological examination of lung tissues for inflammation or edema.

- Control groups : Include vehicle-treated animals to distinguish compound-specific effects from solvent toxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo models for this compound?

Methodological Answer:

- Metabolic profiling : Compare hepatic microsomal stability (e.g., using rat liver S9 fractions) to identify metabolites that may contribute to in vivo toxicity absent in vitro .

- Dose-response modeling : Use Hill equation analysis to assess nonlinear pharmacokinetics or saturation of detoxification pathways.

- Tissue-specific assays : Isolate primary hepatocytes or lung cells to evaluate organ-specific toxicity mechanisms .

Q. How can computational methods predict the compound’s binding affinity to retinoic acid receptor-related orphan receptor γt (RORγt)?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the morpholinoacetamido group and RORγt’s ligand-binding domain (LBD). Focus on hydrogen bonds with Arg367 and hydrophobic contacts with Phe377 .

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess conformational flexibility of the tetrahydrobenzo[b]thiophene core.

- Free energy calculations : Apply MM-PBSA/GBSA to quantify ΔG and prioritize derivatives for synthesis .

Q. What structural modifications enhance the compound’s bioactivity while reducing off-target effects?

Methodological Answer:

- Scaffold hopping : Replace the ethyl ester with a tert-butyl ester to improve metabolic stability, as seen in analogs like 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester .

- Side-chain optimization : Substitute morpholino with piperazine derivatives to modulate lipophilicity (clogP) and blood-brain barrier permeability.

- Protease resistance : Introduce fluorine atoms at the benzo[b]thiophene C6 position to block oxidative metabolism .

Q. How do structural isomers (e.g., benzo[b]thiophene vs. benzo[c]thiophene derivatives) affect photoelectrochemical properties in optoelectronic applications?

Methodological Answer:

- Optoelectronic characterization : Compare UV-vis absorption spectra (λ shifts) and electrochemical bandgaps (via cyclic voltammetry) of isomers. Benzo[b]thiophene typically exhibits stronger π-π* transitions due to planar conjugation .

- Surface attachment studies : Use FTIR or XPS to analyze anchoring efficiency of carboxylic acid groups in chromophore-catalyst assemblies.

- Photocurrent measurements : Evaluate HO splitting efficiency in dye-sensitized solar cells (DSSCs) to rank isomer performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.